

Introduction: Unlocking Therapeutic Potential with a Versatile Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

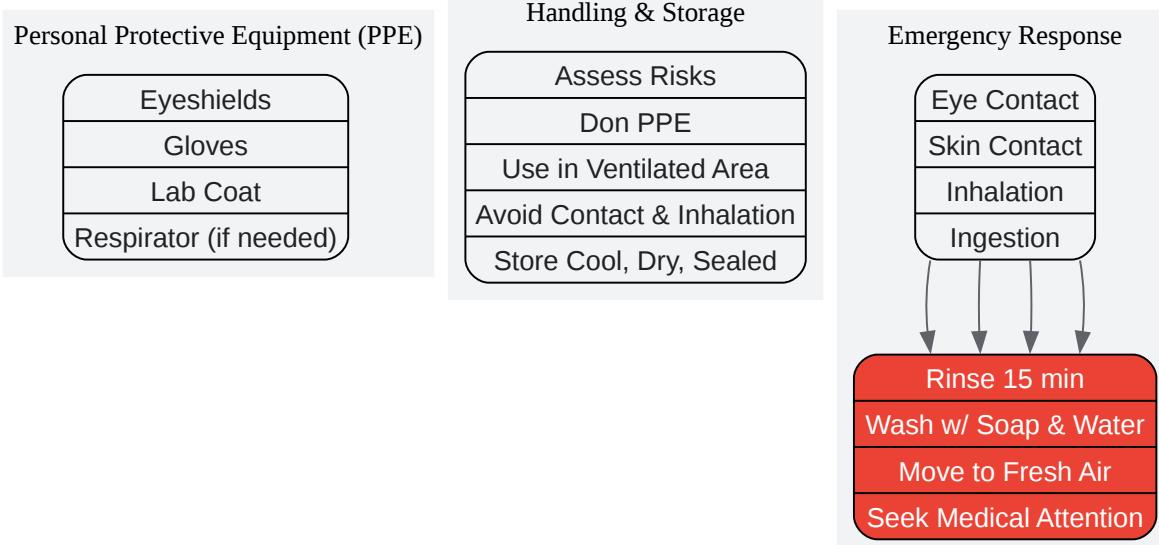
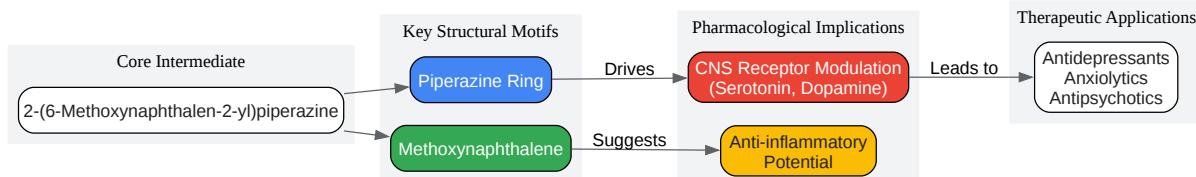
Compound Name: 2-(6-Methoxynaphthalen-2-yl)piperazine

Cat. No.: B1418078

[Get Quote](#)

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a core structural motif frequently found in successful therapeutic agents.^{[1][2]} Its unique physicochemical properties, including two basic nitrogen atoms, allow it to serve as a versatile linker and enhance the aqueous solubility and bioavailability of drug candidates.^{[2][3]} When combined with the 6-methoxynaphthalene moiety—a key component in several non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen—the resulting intermediate, **2-(6-Methoxynaphthalen-2-yl)piperazine**, emerges as a molecule of significant interest for drug discovery and development.^{[4][5]}

This guide provides a comprehensive technical overview of **2-(6-Methoxynaphthalen-2-yl)piperazine** (CAS No: 914348-90-6), designed for researchers, medicinal chemists, and drug development professionals.^{[6][7]} We will delve into its synthesis, physicochemical characteristics, analytical methodologies, and its strategic application as a cornerstone for building complex, pharmacologically active molecules, particularly those targeting the central nervous system (CNS).



Physicochemical Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and formulation. The key properties of **2-(6-Methoxynaphthalen-2-yl)piperazine** are summarized below.

Property	Value	Source
CAS Number	914348-90-6	[6] [7]
Molecular Formula	C ₁₅ H ₁₈ N ₂ O	
Molar Mass	242.32 g/mol	
Boiling Point	428.7 ± 35.0 °C (Predicted)	
Density	1.097 ± 0.06 g/cm ³ (Predicted)	
pKa	8.72 ± 0.40 (Predicted)	

Strategic Synthesis: A Pathway to the Core Scaffold

The construction of the C-N bond between the naphthalene ring and the piperazine moiety is the critical step in synthesizing this intermediate. The Buchwald-Hartwig amination is a powerful and widely adopted palladium-catalyzed cross-coupling reaction ideal for this purpose, offering high yields and broad functional group tolerance.[\[8\]](#)[\[9\]](#) The proposed synthetic pathway begins with the readily available 2-bromo-6-methoxynaphthalene.[\[4\]](#)[\[10\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: Unlocking Therapeutic Potential with a Versatile Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1418078#2-6-methoxynaphthalen-2-yl-piperazine-as-a-pharmaceutical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com